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Introduction and Clinical Context

Invasive aspergillosis represents a significant threat to immunocompromised patients, particularly those

with hematologic malignancies, solid organ transplantation, or stem cell transplantation. The incidence of

invasive fungal infections has been steadily increasing in recent years due to expanding

immunocompromised populations and extended geographic ranges of endemic fungi. [1] Among the

available antifungal agents, isavuconazonium sulfate has emerged as an important therapeutic option since

its approval by the FDA in 2015. This prodrug is rapidly converted to the active moiety isavuconazole, a

broad-spectrum triazole antifungal that demonstrates potent activity against Aspergillus species and other

medically significant fungi. [2]

The treatment landscape for invasive aspergillosis has evolved significantly with the introduction of newer

azole antifungals. According to recent guidelines assessed using the AGREE II instrument, voriconazole

and isavuconazole are now recommended as first-line therapy for invasive aspergillosis. [1] The 2024

American Thoracic Society Clinical Practice Guideline provides a conditional recommendation for

patients with proven or probable invasive pulmonary aspergillosis to receive either initial combination

therapy with a mold-active triazole plus an echinocandin or initial mold-active triazole monotherapy, though

this is based on low-quality evidence. [3] Isavuconazole's position in therapeutic guidelines has been
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strengthened by its demonstrated non-inferiority to voriconazole in clinical trials, coupled with its potentially

favorable safety profile. [2]

Dosing Regimens

Adult Dosing Schedule

The standard dosing regimen for isavuconazonium sulfate in adult patients with invasive aspergillosis

follows a specific loading and maintenance sequence designed to rapidly achieve therapeutic plasma

concentrations. The loading phase consists of one 372 mg dose (equivalent to 200 mg of isavuconazole)

administered every 8 hours for six doses (48 hours total). [4] Following completion of the loading phase, the

maintenance phase begins 12-24 hours after the last loading dose with one 372 mg dose administered once

daily. [4] This structured approach ensures that therapeutic levels are reached quickly while maintaining

effective concentrations throughout the treatment course.

Formulation equivalence is an important consideration in dosing calculations. Each 372 mg vial or capsule

of isavuconazonium sulfate delivers 200 mg of the active moiety isavuconazole. [4] Similarly, the 186 mg

strength is equivalent to 100 mg of isavuconazole, and the 74.5 mg strength equals 40 mg of isavuconazole.

[4] This consistent proportionality allows for flexible dosing strategies while maintaining accurate delivery

of the active therapeutic component across different formulations.

Table 1: Adult Dosing Regimen for Isavuconazonium Sulfate in Invasive Aspergillosis

Phase Dose Frequency Duration Notes

Loading 372 mg (200 mg
isavuconazole)

Every 8
hours

48 hours (6
doses)

Initiate immediately after
diagnosis

Maintenance 372 mg (200 mg
isavuconazole)

Once daily Until infection
resolution

Start 12-24 hours after
last loading dose

Pediatric Dosing Schedule
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For pediatric patients, dosing of isavuconazonium sulfate is approved for two distinct age groups. For

children 1 year of age and older, the intravenous formulation is indicated, while for those 6 years of age

and older who weigh at least 16 kg, both intravenous and capsule formulations may be used. [4] The

pediatric dosing follows the same loading and maintenance principle as adult dosing but is calculated based

on body weight. [4] It is important to note that the maximum individual dose for any pediatric patient

should not exceed 372 mg for any loading or daily maintenance administration. [4]

Dosing calculations for pediatric patients are weight-based, with the loading dose consisting of 10 mg/kg

(equivalent to 5.4 mg/kg of isavuconazole) administered every 8 hours for six doses (48 hours). The

maintenance dose is then 10 mg/kg (5.4 mg/kg isavuconazole) once daily, starting 12-24 hours after the last

loading dose. [4] For patients who cannot swallow capsules, the intravenous formulation may be

administered via nasogastric tube to those ≥6 years of age and weighing ≥16 kg. [4] When using multiple

74.5 mg capsules to achieve a dose, it is important to note that five 74.5 mg CRESEMBA capsules are

equivalent to two 186 mg CRESEMBA capsules. [4]

Table 2: Pediatric Dosing Regimen for Isavuconazonium Sulfate

Parameter Loading Dose Maintenance Dose Administration Notes

Dose
Calculation

10 mg/kg isavuconazonium
sulfate (5.4 mg/kg

isavuconazole) every 8
hours

10 mg/kg isavuconazonium
sulfate (5.4 mg/kg

isavuconazole) once daily

Start maintenance 12-
24 hours after last

loading dose

Maximum
Dose

372 mg per individual dose 372 mg per individual dose Applies to all pediatric
patients

Age
Restrictions

IV: ≥1 year; Capsules: ≥6
years and ≥16 kg

IV: ≥1 year; Capsules: ≥6
years and ≥16 kg

NG tube
administration: ≥6

years and ≥16 kg

Pharmacokinetic Profile

Absorption and Distribution
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Isavuconazonium sulfate demonstrates favorable pharmacokinetic properties that support its clinical utility.

The drug exhibits 98% absolute bioavailability following oral administration, which is notably high

compared to other azole antifungals. [5] This high bioavailability contributes to predictable exposure and

minimizes interpatient variability. The time to reach maximum plasma concentration (Tmax) is typically

2-3 hours after single and multiple oral doses, and importantly, administration with or without food does not

significantly affect absorption. [5] For patients who cannot swallow capsules, nasogastric tube

administration provides exposure similar to the oral capsule, maintaining the pharmacokinetic advantages.

[5]

Distribution characteristics of isavuconazole include extensive tissue penetration with a mean steady-state

volume of distribution of approximately 450 liters, indicating widespread distribution throughout body

tissues. [5] The drug is highly protein-bound (>99%), predominantly to albumin, which influences both its

volume of distribution and the fact that it is not significantly removed by hemodialysis. [4] [5] The extensive

distribution is particularly advantageous for treating invasive fungal infections that often involve deep-seated

tissue sites beyond the bloodstream.

Metabolism and Excretion

The metabolic pathway of isavuconazonium sulfate involves rapid hydrolysis in blood by esterases to the

active moiety isavuconazole and an inactive cleavage product. [5] The active metabolite isavuconazole is

subsequently metabolized primarily by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5,

with further processing by uridine diphosphate-glucuronosyltransferases (UGT). [5] This metabolic profile is

significant for anticipating drug-drug interactions, particularly with strong inhibitors or inducers of CYP3A4.

Elimination pathways of isavuconazole were characterized in radiolabeled studies, which found that

following oral administration, 46.1% of the radioactive dose was recovered in feces and 45.5% in urine. [5]

Notably, renal excretion of unchanged isavuconazole accounts for less than 1% of the administered dose,

which explains why no dose adjustment is necessary for renal impairment, including end-stage renal disease.

[5] The mean plasma half-life of approximately 130 hours supports once-daily dosing during the

maintenance phase. [5]

Table 3: Pharmacokinetic Parameters of Isavuconazole at Steady State
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Parameter 186 mg Capsules (n=37) 372 mg Capsules (n=32) Clinical Significance

Cmax (mg/L) 7.5 (SD 1.9) 20.0 (SD 3.6) Dose-proportional increase

Tmax (h) 3.0 (2.0-4.0) 4.0 (2.0-4.0) Consistent absorption time

AUC (mg•h/L) 121.4 (SD 35.8) 352.8 (SD 72.0) Proportional exposure

Half-life (h) 130 (population estimate) 130 (population estimate) Supports once-daily dosing

Formulation and Administration Protocols

Intravenous Formulation

The intravenous formulation of isavuconazonium sulfate is a water-soluble product that offers an

important administration option for patients who cannot tolerate oral medications. [4] Unlike some other

azole antifungals, the IV formulation does not contain cyclodextrin, eliminating the need for dose

adjustment in patients with renal impairment. [4] This represents a significant advantage for critically ill

patients who may experience fluctuating renal function. Preparation requires reconstitution and dilution in

250 mL of a compatible diluent (0.9% Sodium Chloride Injection, USP or 5% Dextrose Injection, USP), and

administration must occur through an infusion set with an in-line filter (pore size 0.2-1.2 micron). [4]

Infusion protocols specify that the IV formulation should be administered over a minimum of 1 hour to

reduce the risk of infusion-related reactions. [4] It is critical not to administer as an IV bolus injection, and

CRESEMBA should not be infused simultaneously with other IV medications. [4] IV lines must be flushed

with 0.9% sodium chloride injection, USP, or 5% dextrose injection, USP, prior to and after infusion of

CRESEMBA. [4] Additionally, after dilution, unnecessary vibration or vigorous shaking of the solution

should be avoided, and the pneumatic transport system should not be used, as these mechanical disturbances

may promote precipitate formation. [4]

Oral Formulation
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The capsule formulation provides flexibility for patients who can tolerate oral medications and is

particularly valuable for step-down therapy or completion of treatment in the outpatient setting.

CRESEMBA capsules should be swallowed whole and not chewed, crushed, dissolved, or opened, as this

could compromise the delivery of the active ingredient. [4] The capsules can be taken without regard to

meals, which enhances adherence and convenience for patients. [4] The bioequivalence between the IV and

oral formulations allows for seamless transition between administration routes without requiring additional

loading doses. [4]

For special populations, specifically those with feeding tubes, the intravenous formulation may be

administered via nasogastric tube for patients ≥6 years of age and weighing ≥16 kg. [4] It is important to

note that the capsules should not be administered through a nasogastric tube. [4] After NG tube

administration of the IV formulation, the tube should be flushed with three rinses of 5 mL of Water for

Injection, USP, to ensure complete delivery of the dose. [4] This approach maintains the exposure benefits

while accommodating patients with functional gastrointestinal tracts who cannot swallow capsules.

Clinical Guidelines and Therapeutic Positioning

Place in Therapy

Current clinical guidelines position isavuconazole as a first-line option for the treatment of invasive

aspergillosis. The 2023 appraisal of guidelines revealed that voriconazole and isavuconazole are currently

recommended as primary therapeutic choices for this indication. [1] This recommendation reflects the

evolving evidence base that has accumulated since the approval of isavuconazole, including its demonstrated

efficacy and safety profile in comparative trials. The positioning in guidelines is particularly significant as it

influences institutional protocols and reimbursement policies.

The supporting evidence for isavuconazole in invasive aspergillosis includes a pivotal phase 3 clinical trial

that demonstrated its non-inferiority to voriconazole. [2] Additional studies have shown that isavuconazole

may be associated with fewer drug-related adverse events and lower discontinuation rates due to toxicity

compared to some other azoles. [2] The predictable pharmacokinetics of isavuconazole, with minimal need

for therapeutic drug monitoring in most patients, further supports its utility in both inpatient and outpatient

settings. [5]
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Combination Therapy Approaches

The role of combination antifungal therapy for invasive aspergillosis continues to evolve, with recent

guidelines offering conditional recommendations for this approach. The 2024 American Thoracic Society

guideline provides a conditional recommendation for patients with proven or probable invasive pulmonary

aspergillosis to receive either initial combination therapy with a mold-active triazole plus an echinocandin or

initial mold-active triazole monotherapy. [3] This recommendation acknowledges the limited evidence base

while recognizing that certain high-risk patients might benefit from more aggressive initial therapy.

Considerations for combination therapy should include the patient's underlying immune status, severity of

infection, and presence of extrapulmonary disease. The potential for additive toxicity and drug interactions

must be carefully weighed against possible benefits. When combination therapy is employed, close

monitoring of liver function tests and drug levels (for interacting medications) is essential. The optimal

duration of combination therapy remains undefined, though many experts transition to monotherapy after

initial clinical stabilization, particularly if immune reconstitution has occurred.

Safety and Tolerability

Adverse Event Profile

The safety profile of isavuconazonium sulfate has been characterized in clinical trials involving both adult

and pediatric patients. In adults, the most frequently reported adverse reactions include nausea (26%),

vomiting (25%), diarrhea (22%), headache (17%), elevated liver chemistry tests (16%), hypokalemia (14%),

constipation (13%), dyspnea (12%), cough (12%), peripheral edema (11%), and back pain (10%). [4] These

adverse events were generally manageable and infrequently led to treatment discontinuation.

In pediatric patients, the adverse reaction profile is somewhat distinct, with the most common events being

diarrhea (26%), abdominal pain (23%), vomiting (21%), elevated liver chemistry tests (18%), rash (14%),

nausea (13%), pruritus (13%), and headache (12%). [4] Overall, the safety profile in pediatric patients is

similar to that observed in adults, with serious adverse reactions being uncommon in both populations. The

adverse reactions that most frequently led to permanent discontinuation in clinical trials included confusional

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/39556361/
https://www.smolecule.com/products/s530858?utm_src=pdf-body
https://www.cresemba.com/dosing-and-administration/dosing-and-administration
https://www.cresemba.com/dosing-and-administration/dosing-and-administration
https://www.smolecule.com/products/s530858?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


state, acute renal failure, increased blood bilirubin, convulsion, dyspnea, epilepsy, respiratory failure, and

vomiting, though all occurred in ≤0.7% of patients. [4]

Important Drug Interactions

Isavuconazole's metabolism via CYP3A4 creates the potential for significant drug-drug interactions that

must be carefully considered in clinical practice. Contraindicated combinations include coadministration

with strong CYP3A4 inhibitors such as ketoconazole or high-dose ritonavir (400 mg every 12 hours), as

these can significantly increase plasma concentrations of isavuconazole. [4] Similarly, strong CYP3A4

inducers such as rifampin, carbamazepine, St. John's wort, or long-acting barbiturates are also

contraindicated due to their potential to substantially decrease isavuconazole concentrations, potentially

leading to therapeutic failure. [4]

Additional precautions include awareness that isavuconazole shortens the QTc interval in a concentration-

related manner, leading to its contraindication in patients with familial short QT syndrome. [4] Unlike some

other azoles that prolong the QT interval, this unique effect of isavuconazole may be advantageous for

patients at risk for arrhythmias, though it still requires careful consideration when administering to patients

with underlying cardiac conditions. Therapeutic drug monitoring is not routinely recommended for

isavuconazole, unlike some other azole antifungals, due to its more predictable pharmacokinetic profile. [6]

Experimental and Research Applications

Pharmacokinetic Studies

Research investigations have expanded our understanding of isavuconazonium sulfate's pharmacokinetic

properties across different populations. A 2022 study in healthy adult Japanese subjects found that clearance

was lower in this population compared to predominantly White populations but similar to other non-Japanese

Asian populations. [7] Despite these ethnic differences, the plasma isavuconazole concentrations observed in

Japanese subjects remained within the range established in the pivotal phase 3 study, with no relationship

identified between exposure and either efficacy or safety outcomes. [7]
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Animal model investigations have provided additional insights into the pharmacokinetic behavior of

isavuconazole. A 2024 study in healthy dogs demonstrated that both oral and intravenous administration

achieved plasma levels comparable to human therapeutic targets when properly administered. [2] The study

reported a median maximum isavuconazole peak plasma concentration of 3,876.5 ng/mL following oral

administration, with peak levels reached at approximately 1.3 hours. [2] The half-life was calculated at 9.4

and 14.0 hours for oral and intravenous routes, respectively, in the canine model. [2]

Administration Protocol Visualizations
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Patient Diagnosis

Formulation Selection

IV Formulation

Unable to take PO

Oral Formulation

Able to swallow capsules

Reconstitute in 250mL
compatible diluent

Swallow capsules whole
With or without food

Administer via in-line filter
over minimum 1 hour

Transition to oral when appropriate

Continue maintenance therapy
until infection resolution

Click to download full resolution via product page

Diagram 1: Isavuconazonium Sulfate Administration Workflow - This flowchart illustrates the decision

pathway for formulation selection and administration protocols for both IV and oral routes, including the

option to transition between formulations.
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Diagram 2: Metabolic Pathway and Key Interactions - This visualization depicts the metabolic conversion

of the prodrug to active moiety and highlights critical drug interaction points that impact isavuconazole

exposure.

Conclusion
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Isavuconazonium sulfate represents an important advancement in the antifungal armamentarium for

invasive aspergillosis, offering predictable pharmacokinetics, flexible administration options, and a generally

favorable safety profile. The well-defined dosing regimen, with its loading and maintenance phases, ensures

rapid achievement of therapeutic levels followed by sustained exposure. The bioequivalence between IV and

oral formulations facilitates seamless transitions across care settings, supporting both initial management in

hospitalized patients and completion of therapy in the outpatient setting. As clinical experience continues to

accumulate and further research elucidates its role in combination regimens and special populations,

isavuconazonium sulfate remains a valuable therapeutic option for this serious fungal infection.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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